methyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate is a chemical compound with the following structure:
CH3C(O)N(C6H4CH2Br)C(O)NHC3H2N
It belongs to the class of pyrazole derivatives and contains a benzyl group attached to the pyrazole ring. The compound exhibits interesting properties due to its structural features.
Preparation Methods
Synthetic Routes:
The synthesis of methyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate involves several steps. One common approach is the bromination of benzylpyrazole followed by esterification. Here’s a simplified synthetic route:
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Bromination of Benzylpyrazole:
- Benzylpyrazole reacts with N-bromosuccinimide (NBS) to introduce the bromine atom at the benzylic position.
- The presence of the benzene ring allows for resonance stabilization of the benzylic carbocation, favoring substitution at the benzylic position .
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Esterification:
- The brominated benzylpyrazole is then esterified with methanol (CH3OH) to form this compound.
Industrial Production:
Industrial-scale production methods may involve optimized conditions and catalysts to enhance yield and efficiency.
Chemical Reactions Analysis
Methyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate can undergo various reactions:
Oxidation: It can be oxidized under appropriate conditions.
Reduction: Reduction reactions are possible.
Substitution: The benzylic position is susceptible to nucleophilic substitution reactions.
Common reagents include NBS, reducing agents, and nucleophiles. Major products depend on reaction conditions and substituents.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: It may serve as a scaffold for drug development due to its unique structure.
Biological Studies: Researchers explore its interactions with biological targets.
Industry: It could be used in the synthesis of other compounds.
Mechanism of Action
The exact mechanism by which methyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate exerts its effects depends on its specific application. It may modulate enzymatic activity, receptor binding, or cellular pathways.
Comparison with Similar Compounds
While I don’t have specific data on similar compounds, researchers often compare its properties with related pyrazole derivatives to highlight its distinct features.
Properties
IUPAC Name |
methyl 1-[(3-bromophenyl)methyl]pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-17-12(16)10-6-14-15(8-10)7-9-3-2-4-11(13)5-9/h2-6,8H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXZQEBKCJULTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1)CC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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